1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c14-11-3-1-10(2-4-11)7-15-12(17)16-8-13(18)5-6-19-9-13/h1-4,18H,5-9H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKRHDLASXJBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzylamine with an appropriate isocyanate to form the urea linkage. The 3-hydroxyoxolan-3-yl group can be introduced through a subsequent reaction with a suitable epoxide or halohydrin under basic conditions. Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the oxolan ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: It can be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea can be compared with other similar compounds, such as:
1-[(4-bromophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]thiourea: Contains a thiourea group instead of a urea group, which may influence its chemical properties and applications.
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]carbamate: Features a carbamate group, potentially altering its reactivity and biological effects.
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of a chlorophenyl group and a hydroxyoxolan moiety, which are crucial for its biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Cannabinoid Receptor Modulation : Analogous compounds have been shown to act as negative allosteric modulators (NAMs) of the CB1 receptor, which is implicated in the modulation of neurotransmitter release and has been linked to addiction behaviors .
- Antitumor Activity : Some urea derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Structure-Activity Relationships (SAR)
The SAR studies focus on how modifications to the chemical structure affect biological activity. For instance, the introduction of different substituents on the phenyl ring significantly alters the potency and selectivity towards specific receptors.
Table 1: Structure-Activity Relationships of Urea Derivatives
| Compound | Substituent | CB1 Activity (pIC50) | Notes |
|---|---|---|---|
| 1 | None | 6.50 | Base compound |
| 2 | Cl (3-position) | 7.38 | Increased potency |
| 3 | Me (4-position) | 6.87 | Reduced activity |
| 4 | F (3-position) | 7.10 | Enhanced selectivity |
Study on Cocaine Seeking Behavior
In a notable study, a compound similar to this compound was tested for its ability to attenuate cocaine-seeking behavior in rats. The results indicated that the compound effectively reduced reinstatement of drug-seeking behavior, suggesting a potential therapeutic application in addiction treatment .
Antitumor Efficacy
Another study evaluated the cytotoxic effects of urea derivatives on various cancer cell lines. The results demonstrated that certain modifications led to significant reductions in cell viability, indicating potential for development as anticancer agents .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that compounds with similar structures show good brain penetration and metabolic stability, which are crucial for central nervous system-targeted therapies. However, toxicity profiles need thorough evaluation as some derivatives may exhibit undesirable side effects at higher concentrations .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea?
Methodological Answer:
The compound can be synthesized via a two-step urea formation protocol:
Isocyanate-amine coupling : React 4-chlorobenzyl isocyanate with 3-hydroxytetrahydrofuran-3-ylmethylamine in an inert solvent (e.g., dichloromethane) under reflux conditions. Triethylamine is often added to neutralize HCl byproducts .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol ensures high purity (>95%). Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Basic: How is structural confirmation achieved for this urea derivative?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL or ORTEP-III ) resolves bond lengths (C–N: ~1.35 Å) and dihedral angles between aromatic and oxolane rings .
- Spectroscopy :
Advanced: What computational methods predict the compound’s interaction with enzymatic targets like prolyl hydroxylases?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to HIF prolyl hydroxylase (PDB: 5L9B). Parameterize the compound with Gaussian09 (B3LYP/6-31G*). Key interactions: H-bonding between urea carbonyl and His374, hydrophobic contacts with 4-chlorophenyl .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the enzyme-ligand complex. Analyze RMSD (<2 Å indicates stable binding) .
Advanced: How to resolve discrepancies in crystallographic data refinement?
Methodological Answer:
- SHELXL refinement : Apply TWIN/BASF commands for twinned data. Use R1 factor <0.05 and wR2 <0.15 as convergence criteria .
- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry. Address thermal parameter outliers (e.g., anisotropic refinement for oxolane oxygen) .
Advanced: What analytical workflows identify degradation products under hydrolytic conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40°C. Sample aliquots at 0, 7, 14 days.
- LC-MS/MS analysis : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid). Major degradant: 4-chlorobenzylamine (m/z 141.1 [M+H]⁺). Confirm via HRMS (Q-TOF, error <2 ppm) .
Advanced: How to optimize regioselectivity in analogous urea derivatives?
Methodological Answer:
- Protecting group strategy : Protect the 3-hydroxyoxolane group as a TBS ether prior to urea formation. Deprotect with TBAF post-synthesis to avoid side reactions .
- DFT calculations : Compare transition-state energies for competing pathways (e.g., B3LYP-D3/def2-TZVP). Lower energy pathways favor desired regiochemistry .
Basic: What solvents and conditions are critical for recrystallization?
Methodological Answer:
- Solvent selection : Ethanol/water (7:3 v/v) yields high-purity crystals (mp 168–170°C). Avoid DMSO due to high boiling point.
- Cooling rate : Gradual cooling (2°C/min) from 60°C to 4°C minimizes amorphous solid formation .
Advanced: How to mitigate byproduct formation during scale-up synthesis?
Methodological Answer:
- Process optimization : Use flow chemistry (microreactor, 0.5 mL/min) to enhance mixing and reduce dimerization.
- In-line monitoring : ReactIR detects isocyanate intermediates (peak ~2270 cm⁻¹). Adjust stoichiometry in real-time to maintain [amine]/[isocyanate] >1.1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
